3-(Benzyloxy)-5-methylphenol
Overview
Description
3-(Benzyloxy)-5-methylphenol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Properties : Compounds similar to 3-(Benzyloxy)-5-methylphenol, isolated from Antrodia camphorata, have shown potent inhibition of lipopolysaccharide-induced nitric oxide production, suggesting potential anti-inflammatory applications (Chen et al., 2013).
Structural Analysis and Properties : A study detailed the synthesis and structures of compounds including (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol, providing insights into their molecular structures and potential applications, such as antioxidant properties (Ghichi et al., 2018).
Anticancer Activity : Derivatives of this compound were synthesized and evaluated for their ability to inhibit cancer cell proliferation and proteasome activity, indicating potential anticancer applications (Yan et al., 2015).
Synthesis and Molecular Structure Analysis : The synthesis and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were studied, which could have implications in pharmaceutical and material science research (Pinto et al., 1999).
Metabolism and Endocrine-Disrupting Activity : Research on the metabolism of benzophenone-3, a compound related to this compound, revealed insights into its estrogenic and anti-androgenic activities, suggesting implications for environmental health studies (Watanabe et al., 2015).
Antioxidant Activity : Studies on similar bromophenol compounds isolated from marine algae showed significant antioxidant activity, hinting at the potential for this compound in this area (Li et al., 2011).
Properties
IUPAC Name |
3-methyl-5-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOPQGDDTOUNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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